2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide
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Overview
Description
(S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide is a chiral compound with a specific stereochemistry at the 2-amino position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide typically involves multi-step organic synthesis. One common approach starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by a series of reactions to introduce the amino and butanamide functionalities. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. The choice of reagents and conditions is crucial to ensure the safety and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents for oxidation reactions. Solvents such as dimethylformamide and catalysts like palladium on carbon are often employed to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
(S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N,3-dimethyl-N-(4-nitrophenyl)butanamide
- (S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)pentanamide
- (S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)hexanamide
Uniqueness
(S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide is unique due to its specific stereochemistry and the presence of both amino and nitro functional groups.
Properties
Molecular Formula |
C13H19N3O3 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide |
InChI |
InChI=1S/C13H19N3O3/c1-9(2)12(14)13(17)15(3)8-10-4-6-11(7-5-10)16(18)19/h4-7,9,12H,8,14H2,1-3H3 |
InChI Key |
COPPYJRLZBMKHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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